Ethyl 2,3-dibromobutyrate
Overview
Description
Ethyl 2,3-dibromobutyrate is an organic compound with the molecular formula C6H10Br2O2. It is a colorless to light yellow clear liquid and is known for its applications in various chemical reactions and industrial processes . This compound is often used in organic synthesis due to its reactivity and ability to form various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dibromobutyrate can be synthesized through the bromination of ethyl butyrate. The reaction typically involves the addition of bromine to ethyl butyrate in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 3 positions of the butyrate chain .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a continuous flow reactor to maintain consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dibromobutyrate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form ethyl 2,3-dibromobutane using reducing agents like lithium aluminum hydride.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide
Major Products Formed
Substitution: Ethyl 2-hydroxy-3-bromobutyrate, ethyl 2-amino-3-bromobutyrate.
Reduction: Ethyl 2,3-dibromobutane.
Elimination: 2-bromo-2-butene
Scientific Research Applications
Ethyl 2,3-dibromobutyrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving brominated substrates.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 2,3-dibromobutyrate involves its reactivity towards nucleophiles and reducing agents. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromobutyrate
- Ethyl 2,3-dibromopropionate
- Ethyl 2,3-epoxypropionate
Uniqueness
Ethyl 2,3-dibromobutyrate is unique due to its specific bromination pattern, which allows for selective reactions at the 2 and 3 positions. This selectivity makes it a valuable intermediate in organic synthesis, providing a versatile platform for the development of various chemical products .
Properties
IUPAC Name |
ethyl 2,3-dibromobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2O2/c1-3-10-6(9)5(8)4(2)7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZLAXFGOUPECS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870680 | |
Record name | Butanoic acid, 2,3-dibromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609-11-0 | |
Record name | Butanoic acid, 2,3-dibromo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 2,3-dibromo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2,3-dibromobutyrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83552 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanoic acid, 2,3-dibromo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 2,3-dibromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2,3-dibromobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.253 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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